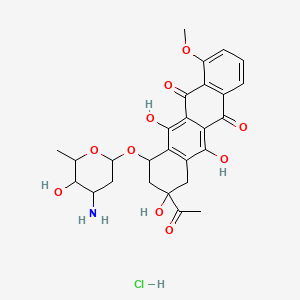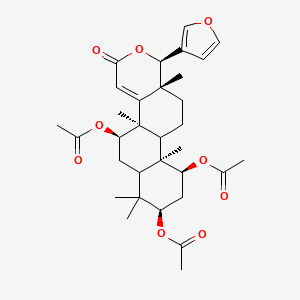
7-Deacetylkhivorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deacetylkhivorin is a limonoid, a class of highly oxygenated modified triterpenoids, derived from the bark and seed extract of Khaya grandifoliola . Limonoids are known for their structural diversity and broad range of bioactivities, including cytotoxicity against tumor cell lines . Khaya ivorensis, a popular traditional African medicinal plant, is a significant source of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Deacetylkhivorin is typically isolated from the bark and seed extract of Khaya grandifoliola . The extraction process involves the use of ethanol to obtain the crude extract, which is then subjected to extensive column chromatography to isolate the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Khaya species .
Chemical Reactions Analysis
Types of Reactions: 7-Deacetylkhivorin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Deacetylkhivorin involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of tumor cells by inducing apoptosis and disrupting cell proliferation . Additionally, its antimalarial activity is attributed to its ability to inhibit the dihydrofolate reductase enzyme in Plasmodium falciparum .
Comparison with Similar Compounds
- 1-Deacetylkhivorin
- 3-Deacetylkhivorin
- 3-Deacetyl-7-oxokhivorin
- 14,15-Didehydroruageanin A
- 3-O-methylbutyrylseneganolide A
Comparison: 7-Deacetylkhivorin is unique due to its specific structural features and bioactivities. Compared to other similar compounds, it has shown distinct cytotoxicity profiles and antimalarial properties . Its structural uniqueness lies in the absence of an acetyl group at the seventh position, which differentiates it from other deacetylated khivorins .
Properties
Molecular Formula |
C30H40O9 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(1S,2R,4S,7S,8S,12S,13S,15R,19R)-13-acetyloxy-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate |
InChI |
InChI=1S/C30H40O9/c1-15(31)36-21-13-22(37-16(2)32)28(6)18-8-10-27(5)23(17-9-11-35-14-17)38-25(34)24-30(27,39-24)29(18,7)20(33)12-19(28)26(21,3)4/h9,11,14,18-24,33H,8,10,12-13H2,1-7H3/t18?,19?,20-,21-,22+,23+,24-,27+,28-,29+,30-/m1/s1 |
InChI Key |
MRMHZWKIOFZZID-WNXWNNQMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)[C@@H]5[C@@]4([C@@]3([C@@H](C2)O)C)O5)C6=COC=C6)C)C)(C)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(OC(=O)C5C4(C3(C(CC2C1(C)C)O)C)O5)C6=COC=C6)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















